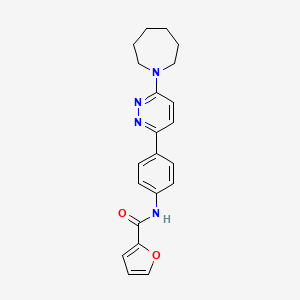

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide

Description

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a furan ring, a pyridazine ring, and an azepane moiety, making it a versatile molecule for various applications.

Properties

IUPAC Name |

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c26-21(19-6-5-15-27-19)22-17-9-7-16(8-10-17)18-11-12-20(24-23-18)25-13-3-1-2-4-14-25/h5-12,15H,1-4,13-14H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPZABUKTOOJKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Pyridazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the Azepane Moiety: The azepane ring is introduced through nucleophilic substitution reactions.

Coupling with Furan-2-Carboxylic Acid: The final step involves coupling the pyridazine-azepane intermediate with furan-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.

Indole-2-carboxamides: Studied for their enzyme inhibitory properties.

Uniqueness

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring, pyridazine ring, and azepane moiety sets it apart from other similar compounds, making it a valuable molecule for diverse research applications.

Biological Activity

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a synthetic compound that has garnered attention in recent years for its potential biological activities. Its unique structural features, including an azepane ring and a pyridazine moiety, suggest diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It could interact with various receptors, altering signaling pathways that govern cell behavior.

- DNA Interaction : The compound may also disrupt DNA or protein functions, leading to apoptosis in cancer cells.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that derivatives of pyridazine and furan structures can induce apoptosis in cancer cell lines by activating p53 pathways and caspase cascades .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| T3 | 27.05 | L929 (fibroblast) | Cytotoxic |

| T6 | 120.6 | L929 (fibroblast) | Non-cytotoxic |

| T7 | 0.65 | MCF-7 (breast) | Apoptosis induction |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Various studies have reported that similar compounds demonstrate activity against a range of bacterial strains, indicating the possibility of developing new antibiotics from this class of compounds .

Study on MAO Inhibition

In a study focused on pyridazinone derivatives, compounds were evaluated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B). The most potent inhibitors displayed IC50 values in the nanomolar range, suggesting that modifications to the azepane and pyridazine components could enhance MAO inhibition, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Cytotoxicity Assessment

A cytotoxicity assessment was conducted using healthy fibroblast cell lines to evaluate the safety profile of related compounds. Results indicated that while some derivatives caused significant cell death at higher concentrations, others maintained low toxicity, highlighting the importance of structural modifications for optimizing therapeutic efficacy while minimizing adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.